molecular formula C12H16BrNS B3141965 1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine CAS No. 494772-55-3

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine

Cat. No.: B3141965
CAS No.: 494772-55-3
M. Wt: 286.23 g/mol
InChI Key: MCZLTCLQNADSRS-UHFFFAOYSA-N
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Description

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine is a chemical compound extensively used in scientific research. This compound is known for its unique properties, making it valuable in various fields such as drug synthesis, organic chemistry, and material science.

Preparation Methods

The synthesis of 1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine typically involves the reaction of 2-bromothiophenol with 2-chloroethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Scientific Research Applications

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

1-(2-((2-Bromophenyl)thio)ethyl)pyrrolidine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share a similar sulfur-containing ring structure and exhibit various biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine core are known for their diverse pharmacological properties.

This compound stands out due to its unique combination of a bromophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-bromophenyl)sulfanylethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNS/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZLTCLQNADSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCSC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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